molecular formula C14H10F4O3 B6384317 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261949-29-4

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384317
CAS RN: 1261949-29-4
M. Wt: 302.22 g/mol
InChI Key: AKKOKKJQHLSGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FMP-3-TFM-P, 95%), is an organofluorine compound and a phenol derivative. It is a colorless to pale yellow liquid with a strong odor. 5-FMP-3-TFM-P, 95% is primarily used as a reagent in organic synthesis, as a pharmaceutical intermediate, and in the manufacture of chemical products.

Mechanism of Action

The mechanism of action of 5-FMP-3-TFM-P, 95% is not fully understood. However, it is believed that the presence of the fluorine atom in the molecule may contribute to its biological activity. Specifically, the fluorine atom is believed to interact with the hydrophobic regions of proteins, leading to changes in the structure and function of the proteins. Additionally, the presence of the trifluoromethyl group in the molecule may lead to increased lipophilicity, which could result in increased binding affinity for proteins and other biological targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-3-TFM-P, 95% are not fully understood. However, studies have shown that it has some anti-inflammatory and anti-cancer activities. Additionally, studies have suggested that 5-FMP-3-TFM-P, 95% may have some antibacterial activity.

Advantages and Limitations for Lab Experiments

The main advantage of 5-FMP-3-TFM-P, 95% is its ability to be used as a reagent in organic synthesis. This makes it an ideal reagent for synthesizing a variety of fluorinated derivatives of phenol. Additionally, 5-FMP-3-TFM-P, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of 5-FMP-3-TFM-P, 95% is its potential toxicity. Therefore, it is important to use proper safety precautions when handling the compound.

Future Directions

The potential future applications of 5-FMP-3-TFM-P, 95% are numerous. For example, it could be used to synthesize novel fluorinated heterocycles for use as pharmaceuticals. Additionally, it could be used to synthesize fluorinated derivatives of phenol for use as antibacterial agents. Furthermore, it could be used to synthesize fluorinated compounds for use as anti-inflammatory and anti-cancer agents. Finally, 5-FMP-3-TFM-P, 95% could be used in the development of new materials, such as polymers and composites, for a variety of applications.

Synthesis Methods

The synthesis of 5-FMP-3-TFM-P, 95% is typically accomplished through a two-step process. The first step involves the reaction of 4-methoxyphenol and trifluoromethanesulfonic acid in aqueous methanol. This reaction yields 4-methoxy-3-trifluoromethoxyphenol, which is then treated with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to produce 5-FMP-3-TFM-P, 95%.

Scientific Research Applications

5-FMP-3-TFM-P, 95% has been studied for its potential use in a variety of scientific research applications. For example, it has been used to synthesize various derivatives of 5-FMP-3-TFM-P, 95%, such as 3-trifluoromethylphenol, which has been studied for its anti-inflammatory and anti-cancer activities. Additionally, 5-FMP-3-TFM-P, 95% has been used to synthesize novel fluorinated heterocycles, which have been studied for their potential use as pharmaceuticals. Furthermore, 5-FMP-3-TFM-P, 95% has been used in the synthesis of a variety of fluorinated derivatives of phenol, which have been studied for their potential use as antibacterial agents.

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O3/c1-20-10-2-3-12(13(15)7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKOKKJQHLSGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686617
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261949-29-4
Record name [1,1′-Biphenyl]-3-ol, 2′-fluoro-4′-methoxy-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.